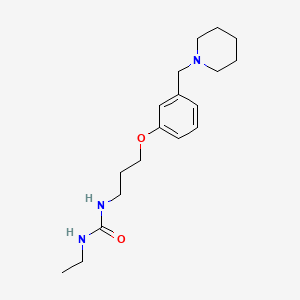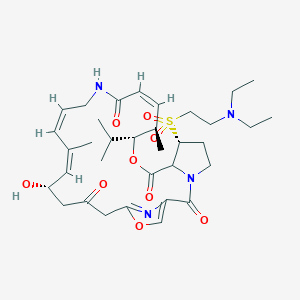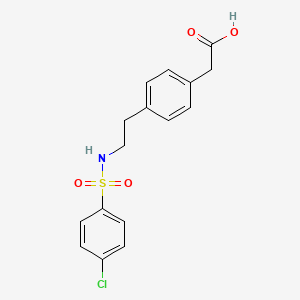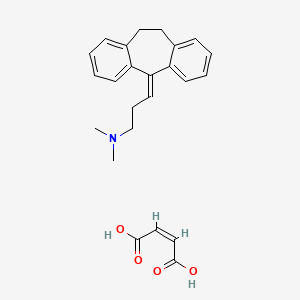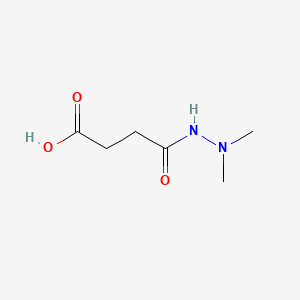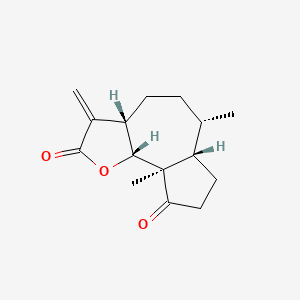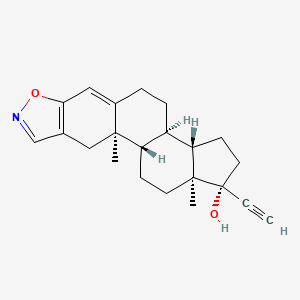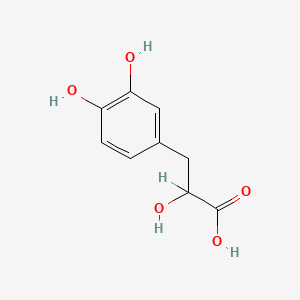
DBeQ
描述
科学研究应用
N2,N4-二苄基喹唑啉-2,4-二胺在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域 .
化学: 用作研究p97 ATPase的抑制及其对蛋白质降解途径影响的工具。
生物学: 研究其在抑制泛素化蛋白降解和自噬体成熟中的作用。
医学: 因其通过抑制p97 ATPase诱导癌细胞凋亡的能力而被探索用于癌症治疗。
作用机制
N2,N4-二苄基喹唑啉-2,4-二胺通过选择性抑制p97 ATPase酶发挥其作用。这种抑制是ATP竞争性的,这意味着该化合物与ATP竞争结合酶的活性位点。 通过结合p97 D2结构域的ATPase位点,N2,N4-二苄基喹唑啉-2,4-二胺有效地阻断酶的活性,导致泛素化蛋白的积累以及癌细胞的凋亡诱导 .
生化分析
Biochemical Properties
DBeQ interacts with the ATPase p97, blocking its function . This interaction is ATP-competitive, meaning that this compound competes with ATP for binding to p97 . By inhibiting p97, this compound affects the degradation of ubiquitin fusion degradation and endoplasmic reticulum-associated degradation pathway reporters . These reporters are proteins that are tagged with ubiquitin, a small protein that signals for protein degradation, and are used to monitor the activity of the ubiquitin-proteasome system .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it potently inhibits cancer cell growth and is more rapid than a proteasome inhibitor at mobilizing the executioner caspases-3 and -7 . These caspases are crucial for the process of apoptosis, or programmed cell death . In addition, this compound impairs both ubiquitin-dependent and autophagic protein clearance pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with p97. As an ATP-competitive inhibitor, this compound binds to the ATP-binding site of p97, preventing ATP from binding and thus blocking the function of p97 . This leads to the impairment of processes that depend on p97, including the degradation of proteins tagged for destruction by the ubiquitin-proteasome system .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system, a major pathway for protein degradation in cells . By inhibiting p97, this compound affects the degradation of proteins that are tagged with ubiquitin, a marker for proteins that are destined to be degraded .
Subcellular Localization
The subcellular localization of this compound is not explicitly mentioned in the literature. Given its role as an inhibitor of p97, it can be inferred that this compound would be found wherever p97 is located within the cell. p97 is a cytosolic protein but can also associate with various cellular structures, including the endoplasmic reticulum .
准备方法
合成路线和反应条件
N2,N4-二苄基喹唑啉-2,4-二胺的合成涉及在碳酸钾等碱存在下,将2,4-二氨基喹唑啉与苄基溴反应。 该反应通常在二甲基甲酰胺 (DMF) 等有机溶剂中于高温下进行,以促进目标产物的形成 .
工业生产方法
虽然N2,N4-二苄基喹唑啉-2,4-二胺的具体工业生产方法尚未广泛报道,但一般方法将涉及扩大实验室合成工艺。 这将包括优化反应条件,使用更大的反应容器,并实施纯化技术(例如重结晶或色谱法)以获得高纯度产物 .
化学反应分析
反应类型
N2,N4-二苄基喹唑啉-2,4-二胺主要由于喹唑啉环上存在氨基而发生取代反应。 这些反应可以由各种试剂和条件促进 .
常用试剂和条件
取代反应: 在碱(如碳酸钾)存在下使用苄基溴。
氧化和还原:
主要形成的产物
2,4-二氨基喹唑啉与苄基溴取代反应形成的主要产物是N2,N4-二苄基喹唑啉-2,4-二胺。 其他潜在产物将取决于进一步反应中使用的特定试剂和条件 .
相似化合物的比较
与其他类似化合物相比,N2,N4-二苄基喹唑啉-2,4-二胺在选择性抑制p97 ATPase方面是独一无二的。一些类似化合物包括:
NMS-873: 另一种p97 ATPase抑制剂,但作用机制不同。
ML240: 一种具有不同结构特征和结合特性的p97 ATPase抑制剂。
CB-5083: 一种有效的p97 ATPase抑制剂,在癌症治疗中具有应用
N2,N4-二苄基喹唑啉-2,4-二胺由于其可逆性和ATP竞争性抑制而脱颖而出,使其成为研究p97 ATPase在各种细胞过程中的作用的宝贵工具 .
属性
IUPAC Name |
2-N,4-N-dibenzylquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-3-9-17(10-4-1)15-23-21-19-13-7-8-14-20(19)25-22(26-21)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H2,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIMUUJJAJBPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040936 | |
| Record name | N2,N4-Dibenzylquinazoline-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177355-84-9 | |
| Record name | N2,N4-Dibenzylquinazoline-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 177355-84-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



